4,5-Dihydro-1,5-diacetyl-4-methyl-1H-1,5-benzodiazepin-2(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
NIOSH/DF2378150 is a compound that has garnered significant attention in the field of occupational safety and health. The National Institute for Occupational Safety and Health (NIOSH) has been involved in the study and analysis of this compound due to its potential impact on worker safety and health .
Vorbereitungsmethoden
The preparation methods for NIOSH/DF2378150 involve both synthetic routes and industrial production methods. The synthetic routes typically include a series of chemical reactions under controlled conditions to produce the desired compound. Industrial production methods may involve large-scale synthesis using specialized equipment and protocols to ensure the purity and consistency of the compound .
Analyse Chemischer Reaktionen
NIOSH/DF2378150 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts. The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
NIOSH/DF2378150 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various chemical reactions and analytical methods. In biology, it is studied for its potential effects on biological systems and its interactions with cellular components. In medicine, it is investigated for its potential therapeutic applications and its role in drug development. In industry, it is used in the production of various materials and products, contributing to advancements in manufacturing and technology .
Wirkmechanismus
The mechanism of action of NIOSH/DF2378150 involves its interaction with specific molecular targets and pathways within biological systems. It exerts its effects by binding to certain receptors or enzymes, leading to changes in cellular processes and functions. The exact molecular targets and pathways involved may vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
NIOSH/DF2378150 can be compared with other similar compounds to highlight its uniqueness. Similar compounds include various volatile organic compounds and polycyclic aromatic hydrocarbons. While these compounds may share some chemical properties and applications, NIOSH/DF2378150 stands out due to its specific interactions and effects in different contexts .
Conclusion
NIOSH/DF2378150 is a compound of significant interest in various fields of research and industry. Its preparation methods, chemical reactions, scientific applications, mechanism of action, and comparison with similar compounds provide a comprehensive understanding of its potential and importance.
Eigenschaften
Molekularformel |
C14H16N2O3 |
---|---|
Molekulargewicht |
260.29 g/mol |
IUPAC-Name |
1,5-diacetyl-2-methyl-2,3-dihydro-1,5-benzodiazepin-4-one |
InChI |
InChI=1S/C14H16N2O3/c1-9-8-14(19)16(11(3)18)13-7-5-4-6-12(13)15(9)10(2)17/h4-7,9H,8H2,1-3H3 |
InChI-Schlüssel |
ZSPPQCKQPRRKSY-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CC(=O)N(C2=CC=CC=C2N1C(=O)C)C(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.